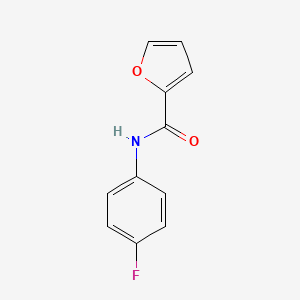

N-(4-fluorophenyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQZKDFBNBVLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313372-22-4 | |

| Record name | N-(4-FLUOROPHENYL)-2-FURAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Furan 2 Carboxamide

Established Synthetic Routes to N-(4-fluorophenyl)furan-2-carboxamide Core

The fundamental structure of this compound is typically assembled through established methods of amide synthesis, primarily involving the reaction of a furan-2-carboxylic acid derivative with 4-fluoroaniline (B128567).

Acylation Reactions of Furan-2-carboxylic Acid Derivatives

A common and direct method for the synthesis of the this compound core involves the acylation of 4-fluoroaniline with an activated derivative of furan-2-carboxylic acid. The most frequently used activated derivative is furan-2-carbonyl chloride. This method is exemplified by the synthesis of the analogous compound, N-(4-bromophenyl)furan-2-carboxamide, which was achieved with an excellent yield of 94%. mdpi.comnih.gov The reaction is typically carried out in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) in the presence of a base like triethylamine (B128534) (Et3N) to neutralize the hydrochloric acid byproduct. mdpi.com

The general reaction scheme for this acylation is as follows:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Furan-2-carbonyl chloride | 4-fluoroaniline | Triethylamine | Dichloromethane | This compound |

This approach is highly efficient due to the high reactivity of the acyl chloride.

Amide Bond Formation Strategies

Alternative to the use of acyl chlorides, various coupling reagents can be employed to facilitate the formation of the amide bond between furan-2-carboxylic acid and 4-fluoroaniline. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

One such strategy involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. nih.gov In this method, furan-2-carboxylic acid is first treated with CDI to form a highly reactive acyl-imidazole intermediate. Subsequent addition of 4-fluoroaniline to this intermediate results in the formation of this compound. This one-pot procedure is often carried out in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

A general representation of this amide bond formation strategy is presented in the table below:

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Product |

| Furan-2-carboxylic acid | 4-fluoroaniline | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | This compound |

Advanced Synthetic Approaches for this compound Analogs

To generate a diverse range of analogs of this compound for various research applications, more advanced synthetic methodologies are employed. These techniques allow for the introduction of a wide array of substituents on both the furan (B31954) and the phenyl rings.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the synthesis of N-aryl furan-2-carboxamide analogs. This reaction allows for the formation of carbon-carbon bonds between an aryl halide and an aryl boronic acid. In the context of synthesizing analogs of this compound, this can be achieved by first synthesizing an N-(halo-phenyl)furan-2-carboxamide intermediate, such as N-(4-bromophenyl)furan-2-carboxamide. mdpi.com This intermediate can then be coupled with various aryl boronic acids to introduce a wide range of substituents at the 4-position of the phenyl ring. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium phosphate. mdpi.com The reaction conditions are generally mild and tolerate a variety of functional groups, making it a versatile method for generating a library of compounds.

A summary of the Suzuki-Miyaura reaction for the synthesis of N-(4-arylphenyl)furan-2-carboxamide analogs is provided below:

| Starting Material | Coupling Partner | Catalyst | Base | Product |

| N-(4-bromophenyl)furan-2-carboxamide | Aryl boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium phosphate | N-(4-arylphenyl)furan-2-carboxamide |

Copper-Catalyzed N-Arylation Methods

Copper-catalyzed N-arylation, also known as the Ullmann condensation, provides an alternative to palladium-catalyzed methods for the formation of the N-aryl bond. This reaction can be used to couple an amine with an aryl halide. While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient catalytic systems. These newer methods often employ a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand.

This methodology can be applied to the synthesis of this compound by reacting furan-2-carboxamide with 4-fluoroiodobenzene or 4-fluorobromobenzene in the presence of a copper catalyst and a suitable base. The choice of ligand is often crucial for the success of the reaction.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. mdpi.com MCRs are particularly valuable for generating libraries of structurally diverse compounds in a time- and resource-efficient manner.

The Ugi and Passerini reactions are two of the most well-known isocyanide-based MCRs that could be adapted for the synthesis of this compound analogs.

The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize analogs of this compound, one could envision a reaction between furfural (B47365) (the aldehyde), 4-fluoroaniline (the amine), a suitable carboxylic acid, and an isocyanide. Alternatively, furan-2-carboxylic acid could be used as the acid component with a different aldehyde and 4-fluoroaniline. This would lead to the formation of a complex α-acylamino carboxamide structure incorporating the this compound motif. nih.govresearchgate.net

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org By using furfural as the aldehyde component and a suitable carboxylic acid and isocyanide, followed by transformation of the resulting α-acyloxy group, one could potentially access analogs of this compound.

The key advantage of these MCRs is the ability to introduce multiple points of diversity in a single step by varying each of the starting components, leading to a wide range of structurally complex furan-2-carboxamide derivatives.

Functional Group Interconversions and Derivatization

The molecular structure of this compound offers multiple sites for chemical modification, including the furan ring, the phenyl ring, and the carboxamide linkage. These sites allow for a variety of functional group interconversions and the synthesis of diverse derivatives.

Electrophilic Aromatic Substitution on Furan and Phenyl Moieties

The compound possesses two aromatic rings susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents.

Furan Ring: The furan ring is an electron-rich heterocycle that is generally more reactive towards electrophiles than benzene. However, the furan-2-carboxamide group is electron-withdrawing and deactivating. Consequently, electrophilic attack is directed away from the substituent to the C5-position, which is the most nucleophilic site on the ring.

Phenyl Ring: The 4-fluorophenyl ring is influenced by two competing substituents: the amide group (-NHCO-) and the fluorine atom (-F). The amide group is an activating ortho-, para-director due to the lone pair on the nitrogen atom participating in resonance. The fluorine atom is a deactivating ortho-, para-director due to its inductive electron withdrawal and resonance donation. In EAS reactions, the activating effect of the amide group typically governs the regioselectivity, directing incoming electrophiles to the positions ortho to the amide (C3' and C5').

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Aromatic Ring | Key Substituent | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|

| Furan | -CONH-Ar (at C2) | Deactivating, C5-Director | C5 |

| Phenyl | -NHCO-furan (at C1') | Activating, Ortho-, Para-Director | C3' and C5' (ortho to amide) |

| Phenyl | -F (at C4') | Deactivating, Ortho-, Para-Director | C3' and C5' (ortho to fluorine) |

Nucleophilic Substitution Reactions at the Carboxamide Linkage

The carboxamide bond (–CO–NH–) is notably stable and resistant to hydrolysis. nih.gov However, under forcing conditions such as strong acid or base catalysis with heating, it can undergo nucleophilic acyl substitution. This reaction typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond. The most common transformation is hydrolysis, which would yield 2-furoic acid and 4-fluoroaniline. Other nucleophiles, such as amines (aminolysis), could potentially be used to generate different amide or hydrazide derivatives. nih.gov

Oxidation and Reduction Pathways of the Furan Ring

The furan moiety can undergo both oxidation and reduction, although its reactivity is influenced by the attached carboxamide group.

Reduction: Catalytic hydrogenation of the furan ring is a common method to produce the corresponding saturated heterocyclic derivative. For this compound, this transformation would yield N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide. This process typically requires a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere.

Oxidation: Furan rings can be susceptible to oxidation, which may lead to ring-opening products. rsc.org The specific outcome depends on the oxidant used. While some studies on related furan-2-carboximidamides show oxidative rearrangement pathways, the furan ring itself can remain intact under certain oxidative conditions. rsc.orgresearchgate.net The electron-withdrawing nature of the carboxamide group may provide some stability against oxidation compared to unsubstituted furan.

Thionation Strategies for Carbothioamide Synthesis

A key transformation of the carboxamide functional group is its conversion to a carbothioamide (thioamide). This is achieved through a thionation reaction, where the carbonyl oxygen is replaced by a sulfur atom. The most widely used reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgorganic-chemistry.org The reaction is generally efficient for converting amides to thioamides. nih.govresearchgate.net This strategy allows for the synthesis of N-(4-fluorophenyl)furan-2-carbothioamide, a derivative with altered electronic and steric properties. Research has shown the successful thionation of related N-(2-Furyl)acetamide using Lawesson's reagent. rsc.org

Table 2: Key Functional Group Transformations

| Transformation | Functional Group | Typical Reagents | Product Type |

|---|---|---|---|

| Hydrolysis | Carboxamide | H₃O⁺ or OH⁻, heat | Carboxylic acid and Amine |

| Reduction | Furan Ring | H₂, Pd/C (or other metal catalysts) | Tetrahydrofuran derivative |

| Thionation | Carboxamide | Lawesson's Reagent | Carbothioamide (Thioamide) |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact and improve efficiency. numberanalytics.com The conventional synthesis often involves the reaction of an amine with an activated carboxylic acid derivative (like an acyl chloride), which can generate stoichiometric waste. ucl.ac.uk

Green alternatives focus on several key areas:

Catalytic Methods: Developing catalytic methods for direct amide formation from carboxylic acids and amines is a primary goal. ucl.ac.uk This approach avoids the use of stoichiometric activating agents and reduces waste.

Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives (e.g., water, ethanol, or greener solvents like cyclopentyl methyl ether) is crucial. nih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using mechanochemical methods (grinding), can significantly reduce solvent waste and energy consumption. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Catalytic direct amidation, for instance, has a higher atom economy than methods using coupling reagents. rsc.org

Biocatalysis: The use of enzymes, such as lipases, offers a sustainable route for amide bond formation under mild conditions, often with high selectivity and minimal waste. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Amide Synthesis |

|---|---|

| Waste Prevention | Use of catalytic methods over stoichiometric reagents. ucl.ac.uk |

| Atom Economy | Employing direct amidation reactions to maximize atom incorporation. rsc.org |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, bio-solvents, or using solvent-free conditions. nih.gov |

| Use of Catalysis | Developing efficient metal-based, organo-, or biocatalysts for amide bond formation. numberanalytics.comnih.gov |

Spectroscopic and Structural Elucidation of N 4 Fluorophenyl Furan 2 Carboxamide and Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is instrumental in identifying the characteristic bonds and functional groups within a molecule. For N-(4-fluorophenyl)furan-2-carboxamide, FT-IR and FT-Raman spectroscopy offer complementary information on the molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups: the secondary amide linkage, the furan (B31954) ring, and the substituted phenyl ring.

A prominent feature in the spectrum is the N-H stretching vibration of the amide group, which typically appears as a sharp to broad band in the region of 3344–3326 cm⁻¹ theaspd.com. The exact position is sensitive to hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is observed as a strong absorption in the range of 1658–1642 cm⁻¹ theaspd.comnih.gov. This is one of the most intense and easily identifiable peaks in the spectrum. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is found around 1570–1515 cm⁻¹ mdpi.com.

The furan ring exhibits several characteristic vibrations. The aromatic C-H stretching vibrations appear above 3100 cm⁻¹. The C=C stretching vibrations of the furan ring are typically observed in the 1581-1568 cm⁻¹ region mdpi.com. The C-O-C stretching of the furan ring gives rise to bands in the fingerprint region, which helps confirm the presence of the heterocyclic system.

The 4-fluorophenyl group also has signature absorptions. The aromatic C=C stretching vibrations are visible around 1600 cm⁻¹ and 1505 cm⁻¹ theaspd.comnih.gov. A strong band corresponding to the C-F stretching vibration is expected in the region of 1250-1100 cm⁻¹.

Table 1: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3344 - 3326 theaspd.com |

| C-H Stretch | Aromatic (Furan & Phenyl) | > 3100 |

| C=O Stretch (Amide I) | Secondary Amide | 1658 - 1642 theaspd.comnih.gov |

| C=C Stretch | Aromatic (Furan & Phenyl) | 1600 - 1500 theaspd.comnih.gov |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 mdpi.com |

| C-F Stretch | Aryl Fluoride | 1250 - 1100 |

| C-N Stretch | Amide | ~1346 - 1315 nih.govmdpi.com |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary data to FT-IR, particularly for non-polar bonds and symmetric vibrations. In this compound, the symmetric stretching of the aromatic rings (furan and phenyl) is expected to produce strong signals in the Raman spectrum. The C=C stretching vibrations of both rings are typically prominent. The ring breathing modes, which involve the symmetric expansion and contraction of the rings, are also characteristic and would be expected in the fingerprint region. While the carbonyl (C=O) stretch is visible, it is often weaker in Raman than in IR spectra. The C-F bond also has a characteristic Raman signal. Theoretical and experimental studies on similar molecules, such as N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, are often used to aid in the assignment of specific Raman bands researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural assignment of this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Patterns

The ¹H NMR spectrum provides a detailed picture of the hydrogen environments in the molecule.

Amide Proton (N-H): A singlet is expected for the amide proton, typically appearing far downfield in the range of δ 10.25–10.31 ppm (in DMSO-d₆) due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding nih.gov. In a different solvent like CDCl₃, this signal might appear further upfield, for instance around 8.35 ppm mdpi.com.

Furan Ring Protons: The three protons on the furan ring appear as distinct signals. The proton at position 5 (H-5), adjacent to the oxygen atom, is the most deshielded of the furan protons and typically appears as a doublet of doublets around δ 7.95 ppm nih.gov. The proton at position 3 (H-3), adjacent to the carboxamide group, shows up around δ 7.35 ppm nih.gov. The proton at position 4 (H-4) is usually found furthest upfield, appearing as a doublet of doublets around δ 6.72 ppm nih.gov. The coupling constants between these protons (³JH3-H4, ³JH4-H5, and ⁴JH3-H5) are characteristic of the furan system.

4-Fluorophenyl Ring Protons: The four protons on the para-substituted phenyl ring exhibit a characteristic AA'BB' system, often appearing as two sets of multiplets or apparent doublets. The two protons ortho to the amide group (H-2' and H-6') are deshielded and resonate at approximately δ 7.70-7.80 ppm. The two protons meta to the amide group (H-3' and H-5'), which are ortho to the fluorine atom, are influenced by both the amide and the fluorine and resonate further upfield, typically around δ 7.10-7.20 ppm. These protons will also show coupling to the fluorine atom (³JH-F).

Table 2: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| N-H | ~10.3 (DMSO-d₆) | Singlet | - |

| Furan H-5 | ~7.95 | Doublet of Doublets | ³JH4-H5 ≈ 3.5, ⁴JH3-H5 ≈ 0.8 |

| Phenyl H-2', H-6' | ~7.75 | Multiplet (AA'BB') | ³JH-H ≈ 9.0 |

| Furan H-3 | ~7.35 | Doublet of Doublets | ³JH3-H4 ≈ 3.5, ⁴JH3-H5 ≈ 0.8 |

| Phenyl H-3', H-5' | ~7.15 | Multiplet (AA'BB') | ³JH-H ≈ 9.0, ³JH-F ≈ 8-9 |

| Furan H-4 | ~6.72 | Doublet of Doublets | ³JH3-H4 ≈ 3.5, ³JH4-H5 ≈ 1.7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears at a characteristic chemical shift in the range of δ 156–158 ppm mdpi.comnih.gov.

Furan Ring Carbons: The carbon attached to the carbonyl group (C-2) is typically found around δ 147-148 ppm mdpi.comnih.gov. The other oxygen-bound carbon (C-5) resonates at approximately δ 146 ppm. The two CH carbons of the furan ring (C-3 and C-4) appear further upfield, around δ 115 ppm and δ 112 ppm, respectively nih.gov.

4-Fluorophenyl Ring Carbons: The carbon atom directly bonded to the fluorine (C-4') shows a large one-bond coupling constant (¹JC-F) and resonates around δ 158-160 ppm rsc.org. The carbon attached to the nitrogen (C-1') appears around δ 135 ppm. The CH carbons ortho to the fluorine (C-3' and C-5') resonate at approximately δ 115-116 ppm and show a two-bond coupling to fluorine (²JC-F) rsc.org. The CH carbons meta to the fluorine (C-2' and C-6') are found around δ 122-123 ppm and exhibit a smaller three-bond coupling (³JC-F) rsc.org.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Couplings |

| C=O | ~157 | - |

| Phenyl C-4' | ~159 | ¹JC-F ≈ 240-250 Hz |

| Furan C-2 | ~148 | - |

| Furan C-5 | ~146 | - |

| Phenyl C-1' | ~135 | - |

| Phenyl C-2', C-6' | ~122 | ³JC-F ≈ 8-9 Hz |

| Phenyl C-3', C-5' | ~116 | ²JC-F ≈ 22-23 Hz |

| Furan C-3 | ~115 | - |

| Furan C-4 | ~112 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atom wikipedia.org. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on a phenyl ring can vary, but for 4-fluoroaniline (B128567) derivatives, it typically appears in the range of δ -110 to -117 ppm rsc.orgnih.gov. The signal will appear as a multiplet due to coupling with the ortho and meta protons on the phenyl ring (³JF-H and ⁴JF-H respectively). This provides definitive evidence for the presence and electronic environment of the fluorine substituent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For furan-2-carboxamide derivatives, this method provides crucial information for confirming their identity and substitution patterns.

The fragmentation of furan-2-carboxamide derivatives is influenced by the stability of the furan ring and the nature of the substituents on the phenyl ring. Common fragmentation pathways for amides involve cleavage of the amide bond (C-N bond) and the bond between the carbonyl group and the furan ring.

Key expected fragments for this compound would likely include:

The furanoyl cation ([C₅H₃O₂]⁺): Resulting from the cleavage of the amide C-N bond.

The 4-fluorophenylaminyl radical or cation: Also resulting from the amide bond cleavage.

Loss of CO: A common fragmentation pattern for carbonyl-containing compounds, leading to a furan-substituted phenylaminyl ion.

Studies on similar structures, such as thioanilide derivatives of furan, have noted that fragmentation can involve complex rearrangements, including aryl migration. researchgate.net In more complex furan-containing molecules, unusual homolytic bond cleavages have also been observed, where an even-electron ion fragments to an odd-electron ion with the loss of a radical. nih.govresearchgate.net These pathways underscore the complexity and structural dependence of fragmentation in this class of compounds.

Table 1: Predicted and Observed Mass Spectrometry Data for Furan-2-Carboxamide Derivatives

| Compound Name | Molecular Formula | Predicted [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Source |

| This compound | C₁₁H₈FNO₂ | 206.0617 | - | - |

| N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide | C₁₈H₁₃FN₂O₃ | 325.0988 | 325.0983 | nih.gov |

| N-(4-chlorophenyl)furan-2-carboxamide | C₁₁H₈ClNO₂ | 222.0316 | - | uni.lu |

| N-(4-Aminophenyl)furan-2-carboxamide | C₁₁H₁₀N₂O₂ | 203.0815 | - | sigmaaldrich.com |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's properties and behavior in the solid state.

A crystal structure for the specific compound this compound has not been detailed in the available literature. However, crystallographic data from closely related derivatives containing the 4-fluorophenyl or furan-2-carboxamide moieties provide significant insights into the expected structural features.

For example, the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan reveals that the furan ring can lie on a twofold rotation axis, with the 4-fluorophenyl rings significantly tipped out of the plane of the central furan ring. nih.gov This suggests that in this compound, a dihedral angle between the furan and the 4-fluorophenyl rings is also expected.

In another related compound, 2-Chloro-N-(4-fluorophenyl)acetamide, the crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which form infinite chains. researchgate.net This type of hydrogen bonding is a very common and critical interaction in the crystal packing of amides and would be anticipated to play a major role in the crystal lattice of this compound, linking molecules together through the amide N-H donor and the carbonyl oxygen acceptor.

The planarity of the amide group is a key structural feature. The central C-C(O)-N-C fragment is generally planar. The degree of planarity and the torsion angles between the aromatic rings and the amide linker are influenced by steric and electronic effects of the substituents and by the intermolecular forces in the crystal packing. In the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid, the angle between the furan and phenyl rings is small, indicating a nearly planar conformation. mdpi.com

Table 2: Crystallographic Data for Selected Furan and Fluorophenyl Derivatives

| Compound Name | Crystal System | Space Group | Key Structural Features | Source |

| 2-Chloro-N-(4-fluorophenyl)acetamide | Monoclinic | Cc | Intermolecular N—H···O hydrogen bonds forming infinite chains. | researchgate.net |

| 2,5-bis[(4-fluorophenyl)iminomethyl]furan | Monoclinic | C2/c | Furan ring on a twofold rotation axis; 4-fluorophenyl rings are tipped out of the plane of the furan ring. | nih.gov |

| 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Monoclinic | P2₁/c | Molecular conformation consolidated by intramolecular N—H···F and N—H···O hydrogen bonds. Molecules linked by N—H···O hydrogen bonds. | nih.gov |

| 5-(4-nitrophenyl)furan-2-carboxylic acid | Triclinic | P-1 | Two nearly planar independent molecules in the asymmetric unit. Angle between furan and phenyl rings is ~4-6°. | mdpi.com |

Computational and Theoretical Investigations of N 4 Fluorophenyl Furan 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic and structural properties of N-(4-fluorophenyl)furan-2-carboxamide. These studies are typically performed using frameworks like Density Functional Theory (DFT), which offers a balance between computational cost and accuracy.

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-311++G(d,p), are performed to determine its optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, revealing the molecule's most stable three-dimensional conformation.

The optimized structure typically shows a non-planar arrangement, with a specific dihedral angle between the furan (B31954) ring and the fluorophenyl ring. This spatial arrangement is crucial as it influences the molecule's packing in the solid state and its ability to fit into the binding sites of biological targets. DFT also provides insights into the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior.

HOMO-LUMO Energy Analysis for Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich furan and amide linker, while the LUMO may be distributed across the fluorophenyl ring. This distribution helps in predicting how the molecule will interact with other reagents. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -2.0 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.5 eV | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen of the amide group and the oxygen atom of the furan ring, indicating these are prime sites for electrophilic interactions. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The fluorophenyl ring would show a mixed potential, influenced by the electronegative fluorine atom.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a more quantitative method used to identify the most reactive sites within a molecule. It measures the change in electron density at a specific point in the molecule when the total number of electrons is altered. This analysis helps in pinpointing the atoms most likely to be involved in electrophilic or nucleophilic attacks.

There are three main types of Fukui functions:

f+(r) : For predicting nucleophilic attack (where an electron is added).

f-(r) : For predicting electrophilic attack (where an electron is removed).

f0(r) : For predicting radical attack.

By calculating these values for each atom in this compound, researchers can rank the reactivity of different sites. For instance, the analysis might confirm that the carbonyl oxygen is a primary site for electrophilic attack, while certain carbon atoms on the furan or phenyl rings could be identified as susceptible to nucleophilic attack.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein. These studies are fundamental in drug discovery for predicting the binding affinity and orientation of a compound within a protein's active site.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking simulations are performed to predict the preferred binding mode of this compound with a specific protein target. In these simulations, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled to find the one with the most favorable binding energy. The results of docking studies provide a binding score, which estimates the binding affinity, and a detailed picture of the ligand-protein complex.

The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds : The amide group (N-H and C=O) is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions : The furan and phenyl rings can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking : The aromatic rings of the compound can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds : The fluorine atom on the phenyl ring can potentially form halogen bonds with electron-donating atoms in the protein.

These predicted interactions provide a rational basis for the molecule's biological activity and can guide the design of new analogs with improved potency and selectivity. For example, docking studies of similar furan carboxamide derivatives have been used to explore their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or α-glucosidase.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Ser, Thr (side chain O); Main chain C=O |

| Hydrogen Bond Acceptor | Amide C=O, Furan O | Lys, Arg, His, Ser, Thr (side chain H); Main chain N-H |

| Hydrophobic/Van der Waals | Furan ring, Phenyl ring | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Furan ring, Phenyl ring | Phe, Tyr, Trp, His |

In Silico Structure-Based Pharmacological Prediction

In silico structure-based pharmacological prediction for this compound involves the use of computational methods to identify potential biological targets and forecast its therapeutic effects. A key technique in this area is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein.

While direct and extensive pharmacological predictions for this compound are not widely published, studies on structurally analogous compounds, such as N-(4-bromophenyl)furan-2-carboxamide, offer valuable insights. For instance, molecular docking studies on the bromo-analogue against New Delhi Metallo-β-lactamase (NDM-1), a critical bacterial resistance enzyme, have demonstrated significant binding interactions. These studies revealed that the furan-2-carboxamide scaffold can form stable complexes within the active site of bacterial enzymes, suggesting a potential antibacterial role. researchgate.netnih.gov

The docking analysis of the closely related N-(4-bromophenyl)furan-2-carboxamide with the NDM-1 active site (PDB ID: 4EXS) showed important interactions. The compound was found to interact with key amino acid residues such as His122, His189, and Cys208 through hydrogen bonds and hydrophobic interactions, achieving a high docking score which indicates strong binding affinity. nih.gov Given the structural and electronic similarity between fluorine and bromine, it is plausible that this compound would exhibit a comparable binding mode. The higher electronegativity of fluorine might even lead to stronger hydrogen bonding interactions.

Beyond antibacterial targets, the furan-2-carboxamide core is being investigated for a range of other activities. For example, derivatives have been explored as antibiofilm agents by targeting quorum sensing receptors like LasR in Pseudomonas aeruginosa. researchgate.net Molecular docking in these studies suggested that the furan-2-carboxamide moiety can effectively mimic the binding of natural ligands, thereby disrupting bacterial communication. researchgate.net

The predicted interactions for a representative furan-2-carboxamide analog are summarized in the table below.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Affinity (Docking Score) |

| NDM-1 | His122, His189, Cys208 | Hydrogen Bonding, Hydrophobic | High |

| LasR | Trp60, Tyr93, Ser129 | Hydrogen Bonding, Pi-Stacking | Favorable |

This data is based on studies of closely related furan-2-carboxamide derivatives and is presented as a predictive model for this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a deeper understanding of the stability of the ligand-protein complex, the dynamics of their interaction, and the conformational changes that may occur upon binding.

Building on the molecular docking results of the analogous N-(4-bromophenyl)furan-2-carboxamide with NDM-1, MD simulations were performed to validate the stability of the docked pose. nih.gov These simulations, typically run for nanoseconds, monitor parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

The RMSF analysis helps to identify the flexibility of different parts of the protein. In the presence of the ligand, the residues in the active site that were in direct contact with the molecule showed reduced fluctuations compared to the unbound protein, indicating that the ligand stabilized this region. nih.gov

Key findings from MD simulations of a representative furan-2-carboxamide analog are presented in the following table.

| Simulation Parameter | Observation | Implication |

| Protein RMSD | Stable with low deviation (e.g., < 0.3 nm) | The overall protein structure is stable upon ligand binding. |

| Ligand RMSD | Stable after initial equilibration | The ligand maintains a consistent binding pose in the active site. |

| RMSF of Active Site Residues | Reduced fluctuations compared to apo-protein | The ligand stabilizes the binding pocket of the target protein. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds observed | Key interactions predicted by docking are maintained over time. |

This data is extrapolated from MD simulations of the closely related N-(4-bromophenyl)furan-2-carboxamide and serves as a model for the expected behavior of this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound has not been detailed in the available literature, the principles of QSAR can be applied to this class of compounds to predict the activity of new derivatives and to guide the design of more potent molecules.

A QSAR study on furan-carboxamide derivatives would typically involve the following steps:

Data Set Preparation: A series of furan-2-carboxamide analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be collected.

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These can be classified into several categories:

Constitutional (1D): Molecular weight, number of atoms, number of rings, etc.

Topological (2D): Descriptors that describe the connectivity of atoms, such as connectivity indices and shape indices.

Geometrical (3D): Descriptors derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum Chemical: Electronic properties like HOMO/LUMO energies, dipole moment, and partial charges on atoms.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For furan-carboxamide derivatives, QSAR studies have shown that certain descriptors are often important for their biological activity. For example, in a study on nitrofuran analogues with antitubercular activity, the presence of the furan ring substituted with a nitro group was found to be crucial. aimspress.com Other important descriptors included the number of double bonds and the Kier-Hall electrotopological states (Ss), which relate to the electronic and topological characteristics of the molecule. aimspress.com

A hypothetical QSAR model for a series of N-(substituted-phenyl)furan-2-carboxamides might reveal the importance of the following descriptors:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ) of the phenyl substituent | The electron-withdrawing or -donating nature of the substituent on the phenyl ring could modulate binding affinity. A positive coefficient for σ would suggest that electron-withdrawing groups enhance activity. |

| Steric | Molar Refractivity (MR) of the substituent | The size and polarizability of the substituent could affect how well the molecule fits into the binding pocket. |

| Lipophilicity | LogP (octanol-water partition coefficient) | The overall lipophilicity of the molecule is often critical for its ability to cross cell membranes and reach its target. |

| Topological | Kier Shape Index (kappa) | This descriptor relates to the shape of the molecule, which is fundamental for molecular recognition by the target protein. |

Developing a robust QSAR model for this compound and its analogs would enable the rapid virtual screening of new derivatives and prioritize the synthesis of compounds with the highest predicted activity.

Investigation of Biological Activities and Molecular Mechanisms

Antiviral Research Applications

While direct research on the antiviral properties of N-(4-fluorophenyl)furan-2-carboxamide is limited in publicly available scientific literature, the broader class of furan-containing compounds has been a subject of interest in the development of antiviral agents.

Inhibition of Viral Non-Structural Proteins (e.g., NS2C in Enteroviruses/Rhinoviruses)

Enteroviruses and rhinoviruses are significant human pathogens responsible for a wide range of illnesses, from the common cold to more severe conditions like meningitis and myocarditis. apub.kr The non-structural protein 2C is a highly conserved ATPase that plays a crucial role in the replication of these viruses, making it an attractive target for antiviral drug development. nih.gov

Currently, there is no specific data from the provided search results indicating that this compound inhibits the NS2C protein of enteroviruses or rhinoviruses. Research into inhibitors of this viral protein is ongoing, with various compound classes being investigated. nih.gov For instance, certain benzimidazole (B57391) derivatives have demonstrated potent activity against these viruses by interacting with the 3A viral protein. nih.gov The development of broad-spectrum antiviral agents targeting conserved viral proteins like 2C remains a key objective in antiviral research. nih.gov

Structure-Activity Relationships for Antiviral Efficacy

The structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of lead compounds. For furan-2-carboxamide derivatives, modifications to different parts of the molecule can significantly impact their biological activity. While specific SAR studies for the antiviral efficacy of this compound are not detailed in the provided search results, research on similar scaffolds provides some insights. For example, in a series of N-benzyl-N-phenylthiophene-2-carboxamide analogues, which share structural similarities, potent activity against enterovirus 71 (EV71) was observed. researchgate.net This suggests that the core carboxamide linkage is a viable scaffold for antiviral drug design.

Furthermore, studies on other furan-based compounds have identified them as potential inhibitors of the influenza A H5N1 virus. researchgate.net The systematic exploration of substituents on the furan (B31954) and phenyl rings is essential to delineate the structural requirements for potent antiviral activity. researchgate.net

Antimicrobial Research Applications

The antimicrobial potential of this compound and its analogues has been more extensively studied, with promising results against a range of pathogenic bacteria.

Antibacterial Activity against Drug-Resistant Strains

The emergence of multidrug-resistant (MDR) bacteria is a global health crisis. Research into new antibacterial agents is therefore of paramount importance. A study on the structurally related compound, N-(4-bromophenyl)furan-2-carboxamide , has demonstrated significant antibacterial activity against several clinically important drug-resistant strains. nih.govmdpi.comupi.edu Given the structural similarity, these findings suggest that this compound may exhibit comparable activity.

The bromo-analogue was found to be particularly effective against New Delhi metallo-beta-lactamase (NDM)-positive Acinetobacter baumannii. nih.govmdpi.com The study also reported activity against carbapenem-resistant Klebsiella pneumoniae (CRKP), carbapenem-resistant Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

Below is a data table summarizing the antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide, which serves as a proxy for the potential activity of its fluoro-analogue.

| Bacterial Strain | Reported Activity of N-(4-bromophenyl)furan-2-carboxamide | Reference |

|---|---|---|

| Acinetobacter baumannii (NDM-positive) | Most effective compound in the study | nih.govmdpi.com |

| Klebsiella pneumoniae (Carbapenem-resistant) | Active | nih.govmdpi.com |

| Enterobacter cloacae (Carbapenem-resistant) | Active | nih.govmdpi.com |

| Staphylococcus aureus (Methicillin-resistant) | Active | nih.govmdpi.com |

| Staphylococcus epidermidis | Not explicitly mentioned in the provided results | - |

Antimycobacterial Activity and Salicylate (B1505791) Synthase MbtI Inhibition (e.g., against Mycobacterium tuberculosis)

Mycobacterium tuberculosis, the causative agent of tuberculosis, requires iron for its survival and virulence. The bacterium acquires iron through the synthesis of siderophores, a process initiated by the enzyme salicylate synthase (MbtI). nih.govtandfonline.commdpi.com As MbtI is absent in humans, it represents an attractive target for the development of new antitubercular drugs. mdpi.comnih.gov

Research has identified 5-phenylfuran-2-carboxylic acid derivatives as a promising class of MbtI inhibitors. nih.govtandfonline.com These compounds have demonstrated potent in vitro activity against MbtI and significant antimycobacterial effects. mdpi.com The furan core is considered essential for this activity. mdpi.com While direct data for this compound is not available, the extensive research on this class of compounds suggests its potential as an antimycobacterial agent.

One of the most potent inhibitors from this class, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, exhibited a half-maximal inhibitory concentration (IC50) in the low micromolar range and a minimum inhibitory concentration (MIC99) of 125 µM against Mycobacterium bovis BCG. mdpi.com

Structure-Activity Relationships Governing Antimicrobial Potency

The antimicrobial potency of furan-2-carboxamide derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights into the features that govern their activity.

For antibacterial furan-2-carboxamides, the nature and position of substituents on the phenyl ring play a crucial role. In the study of N-(4-bromophenyl)furan-2-carboxamide and its arylated derivatives, the parent compound (the bromo-analogue) was the most effective against the tested drug-resistant bacteria. nih.govmdpi.com This suggests that further substitution on the phenyl ring may not always enhance activity. The lipophilicity conferred by the aromatic moiety is thought to be important for penetrating the bacterial cell wall. mdpi.com

In the context of antimycobacterial activity, SAR studies of furan-based MbtI inhibitors have revealed several key aspects. The furan ring is considered a critical part of the pharmacophore. mdpi.com Modifications to the phenyl ring have been extensively explored to improve potency and drug-like properties. For instance, a 3,5-disubstitution pattern on the phenyl ring has been shown to be advantageous for achieving potent MbtI inhibition and significant antimycobacterial effect. mdpi.com The addition of lipophilic side chains to the phenyl ring has also been investigated to enhance cell wall permeability and improve in vitro antimycobacterial activity. mdpi.com

Anticancer Research Applications

The furan-2-carboxamide scaffold has been identified as a promising structure in the development of new anticancer agents. ontosight.aiijabbr.com Various derivatives have demonstrated potent antiproliferative and cytotoxic activities against a range of human cancer cell lines. nih.gov

While various furan-containing fused heterocyclic systems, such as furo[2,3-d]pyrimidines, have been extensively explored as inhibitors of different protein kinases, specific research detailing the kinase inhibition mechanisms of this compound is not extensively documented in the available literature. The focus of kinase inhibition studies has largely been on these related, but structurally distinct, scaffolds.

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation and have become important targets in cancer therapy. mdpi.com The introduction of fluorine into the chemical structure of various compound classes has been shown to enhance potency or selectivity towards HDAC isoforms. nih.gov However, specific studies investigating this compound as a direct inhibitor of HDACs are not prominently featured in current research literature. The development of HDAC inhibitors has primarily focused on other chemical scaffolds, such as hydroxamic acids, benzamides, and cyclic peptides. nih.govnih.govskku.edu

Research into furan-2-carboxamide derivatives has revealed their ability to interfere with critical pathways involved in cancer cell proliferation, primarily by targeting the microtubule network and inducing cell cycle arrest.

A novel furan-2-carboxamide based molecule was identified as a microtubule stabilizing agent. nih.gov By stabilizing tubulin polymers, the compound disrupts the normal dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. This interference abrogates chromosomal segregation, leading to an arrest of the cell cycle in the mitotic (M) phase and subsequently potentiating apoptosis, or programmed cell death. nih.gov This particular derivative demonstrated potent anti-proliferative activity with IC50 values ranging from 4 µM to 8 µM across different cancer cell lines. nih.gov

In a separate study, another series of novel furan-based derivatives also showed significant anticancer activity against the MCF-7 breast cancer cell line. nih.gov Two compounds, in particular, were found to induce cell cycle arrest at the G2/M phase and lead to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov These findings confirm that compounds based on the furan scaffold can effectively modulate cell proliferation pathways, ultimately leading to cancer cell death. nih.gov

The cytotoxic potency of furan-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies on related compound series provide insights into the chemical features that govern anticancer activity.

In a study of N-(phenylcarbamothioyl)furan-2-carboxamide derivatives, which feature a thiourea (B124793) linker, the electronic properties of the substituent on the phenyl ring were found to be critical for cytotoxic activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com The research revealed that the presence of electron-donating groups tended to increase anticancer action. mdpi.com For instance, the derivative with a para-methyl substituent on the phenyl ring (compound 4d) exhibited the highest anticancer activity among the tested compounds. mdpi.com

| Compound | Aryl Substituent | % Cell Viability (HepG2) | % Cell Viability (Huh-7) | % Cell Viability (MCF-7) |

|---|---|---|---|---|

| 4a | 4-Chlorophenyl | 35.01 | 51.02 | 47.25 |

| 4b | 4-Bromophenyl | 37.31 | 53.11 | 51.09 |

| 4c | 4-Nitrophenyl | 39.22 | 55.27 | 53.88 |

| 4d | 4-Methylphenyl (p-tolyl) | 33.29 | 45.09 | 41.81 |

| 4e | 2,4-Dinitrophenyl | 63.75 | 71.88 | 69.11 |

Conversely, in studies of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which have a different core structure but share the 4-fluorophenyl group, it was found that electron-withdrawing groups on the N-phenyl ring, such as a nitro group, resulted in higher cytotoxic effects compared to electron-donating methoxy (B1213986) groups. nih.gov This suggests that the electronic influence of substituents is highly dependent on the specific molecular scaffold and their position within the molecule.

Receptor Modulation Studies

While compounds containing a 4-fluorophenyl moiety have been investigated for their activity on various receptors, such as the 5-hydroxytryptamine (5-HT)2A receptor, specific research detailing the receptor modulation activities of this compound is limited in the available scientific literature. nih.gov Similarly, other carboxamide derivatives, such as those based on an isoxazole (B147169) core, have been studied as modulators of ionotropic glutamate (B1630785) receptors like the AMPA receptor. mdpi.com However, direct evidence linking the this compound structure to a specific receptor binding profile or modulation mechanism has not been clearly established.

Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

The furan-2-carboxamide scaffold has been identified as a key structural component in the development of antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1). nih.govjst.go.jp MCH-R1 is a G protein-coupled receptor that plays a role in the regulation of energy homeostasis and feeding behavior, making it a target for potential obesity treatments. nih.govjst.go.jp Research has led to the discovery of novel naphtho[1,2-b]furan-2-carboxamides containing linked piperidinylphenylacetamide groups that function as MCH-R1 antagonists. nih.gov The identification of this class of compounds highlights the potential of the furan-2-carboxamide moiety as a foundational element for designing molecules that can effectively bind to and inhibit the MCH-R1 receptor. jst.go.jp

Structure-Activity Relationships for Receptor Binding Affinity and Selectivity

Extensive structure-activity relationship (SAR) studies have been conducted on naphtho[1,2-b]furan-2-carboxamide derivatives to optimize their binding affinity for the MCH-R1 receptor. nih.govjst.go.jp These investigations explored how chemical modifications at various positions of the molecule impact its potency. jst.go.jp

Initial studies focused on the effect of substituents at the 5-position of the naphtho[1,2-b]furan-2-carboxamide core. jst.go.jp It was observed that substituting this position with different aryl and heteroaryl groups significantly influenced the receptor binding affinity. jst.go.jp For example, an unsubstituted compound (R=H) showed moderate binding, while the introduction of a simple phenyl group at the C-5 position resulted in a 2.5-fold increase in binding affinity. jst.go.jp Further exploration led to the identification of a 5-(4-pyridinyl) substituted analog, which demonstrated high potency as an MCH-R1 antagonist with an IC50 value of 3 nM. nih.govjst.go.jp The length of the chain linking the naphtho[1,2-b]furan (B1202928) and piperidinylphenyl moieties was also a critical factor in optimizing receptor binding. jst.go.jp

| Compound | Substituent (R) at C-5 Position | Binding Affinity (IC50, nM) |

|---|---|---|

| 9a | H | 380 |

| 9b | Bromo | 400 |

| 9c | Phenyl | 150 |

| 10b | 4-Pyridinyl | 3 |

Enzyme Inhibition Kinetics and Mechanism of Action Elucidation

Derivatives of furan-2-carboxamide have been investigated for their enzyme-inhibiting properties. Studies have explored their effects on enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

In one such study, a series of furan and thiophene-2-carboxamide compounds were evaluated. The kinetic studies revealed that these compounds could act as inhibitors for the selected enzymes. For instance, the compound N-(Thiophene-2-ylmethyl)furan-2-carboxamide was found to inhibit both AChE and BChE. The inhibition constant (Ki) for its activity against AChE was determined to be 0.10 mM, and for BChE, the Ki value was 0.07 mM. The mechanism of inhibition for this compound against both enzymes was identified as noncompetitive. Another related compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, was found to be a noncompetitive inhibitor of the urease enzyme, with a Ki value of 0.10 mM. These findings suggest that the furan-2-carboxamide scaffold can be a basis for developing inhibitors targeting various enzymes.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | 0.10 mM | Noncompetitive |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | 0.07 mM | Noncompetitive |

| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | 0.10 mM | Noncompetitive |

Structure Activity Relationship Sar and Lead Optimization Studies

Impact of Fluorine Substitution on Bioactivity and Molecular Interactions

The introduction of a fluorine atom, particularly at the para-position of the phenyl ring, significantly influences the compound's physicochemical properties and, consequently, its biological activity. Fluorine is the most electronegative element and is sterically similar to a hydrogen atom. nih.gov This substitution can lead to profound changes in a molecule's electronic distribution, lipophilicity, metabolic stability, and binding interactions without causing a significant increase in its size. nih.gov

Furthermore, fluorine can participate in non-covalent interactions, such as hydrogen bonds (acting as a weak acceptor) and halogen bonds, which can stabilize the ligand-receptor complex, potentially leading to increased potency. nih.gov The effect of fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic profiles. For instance, in studies of related compounds, the presence and position of a fluorine atom on a phenyl ring were found to be crucial for inhibitory activity against specific biological targets like human equilibrative nucleoside transporters (ENTs). frontiersin.org

Role of the Furan (B31954) Moiety in Biological Recognition

The furan ring is a key pharmacophoric feature in a multitude of biologically active compounds, recognized for its ability to engage in various interactions with biological targets. mdpi.comijabbr.com In the N-(4-fluorophenyl)furan-2-carboxamide scaffold, the furan moiety is not merely a structural linker but an active participant in molecular recognition. nih.govresearchgate.net Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a receptor's binding pocket.

The furan nucleus is considered a valuable scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.ly Studies involving the bioisosteric replacement of other rings (like furanone) with the furan-2-carboxamide moiety have been conducted to explore its influence on biological activity, often resulting in improved stability and sustained or enhanced efficacy. nih.govresearchgate.netnih.gov For example, a series of furan-2-carboxamides were designed as bioisosteric replacements for less stable furanones, leading to significant antibiofilm activity against Pseudomonas aeruginosa. nih.gov Molecular docking studies of these compounds suggested that the furan core plays a role in the binding mode, similar to that of the original furanones, within the target protein LasR. nih.govresearchgate.net

Significance of the Carboxamide Linkage for Target Binding

The carboxamide linkage (–CO–NH–) is a fundamental functional group in medicinal chemistry, prized for its structural rigidity and hydrogen bonding capabilities. nih.gov This linker connects the furan ring and the 4-fluorophenyl ring, establishing a specific spatial orientation between these two key pharmacophores. The planarity of the amide bond restricts the molecule's conformational flexibility, which can be advantageous for binding to a specific target conformation.

The carboxamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). These interactions are often critical for high-affinity binding to biological targets such as enzymes and receptors. The bond's resistance to hydrolysis contributes to the metabolic stability of the parent molecule, a desirable trait for drug candidates. nih.gov In many classes of bioactive molecules, the carboxamide bond is a pivotal unit that dictates the compound's biological profile. nih.gov Research on various furan carboxamides highlights the essential role of this linkage in achieving desired biological effects, from antimicrobial to anticancer activities. ontosight.aiontosight.ai

Substituent Effects on Phenyl Ring for Modulating Activity

The nature and position of substituents on the phenyl ring dramatically modulate the biological activity of furan-2-carboxamide derivatives. Beyond the foundational 4-fluoro substitution, the addition of other groups can fine-tune the molecule's electronic and steric properties. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which influence the aromatic ring's reactivity and interaction potential through inductive and resonance effects. libretexts.orgminia.edu.eg

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) or cyano (–CN) decrease the electron density of the phenyl ring. This can impact the strength of interactions, such as π-stacking, with aromatic residues in a binding site. minia.edu.egscience.gov In some series of furan-carboxamide derivatives, EWGs have been shown to influence cytotoxicity and antimicrobial activity. mdpi.com

Electron-Donating Groups (EDGs): Groups like methyl (–CH₃) or methoxy (B1213986) (–OCH₃) increase the electron density of the ring. minia.edu.eg SAR studies on certain carbamothioyl-furan-2-carboxamide derivatives have shown that the presence of electron-donating substituents can enhance anticancer activity. mdpi.com For example, a derivative with a para-methyl group on the phenyl ring exhibited greater anticancer effects compared to other analogs. mdpi.com

The following table summarizes the effects of different substituents on the phenyl ring of furan-carboxamide analogs based on reported research findings.

| Substituent Group | Position | Effect on Phenyl Ring | Observed Impact on Bioactivity | Reference Compound Class |

|---|---|---|---|---|

| Methyl (-CH₃) | Para | Electron-Donating | Increased anticancer activity | Carbamothioyl-furan-2-carboxamides |

| Nitro (-NO₂) | Para | Electron-Withdrawing | Showed significant anticancer activity, but less than EDG-substituted analogs | Carbamothioyl-furan-2-carboxamides |

| Unsubstituted (-H) | N/A | Neutral | Baseline activity | Carbamothioyl-furan-2-carboxamides |

| Bromo (-Br) | Para | Electron-Withdrawing (Inductive), Weakly Deactivating | Serves as a key intermediate for further functionalization via cross-coupling reactions to generate diverse analogs with antibacterial activity | N-phenyl-furan-2-carboxamides |

Design Strategies for Enhanced Potency and Selectivity

Lead optimization of this compound analogs involves several strategic approaches to improve potency, selectivity, and pharmacokinetic properties.

One primary strategy is diversity-oriented synthesis , which involves creating a wide range of analogs by systematically modifying different parts of the lead molecule. nih.govresearchgate.netnih.gov This can be achieved through techniques like the Suzuki-Miyaura cross-coupling reaction, where a precursor like N-(4-bromophenyl)furan-2-carboxamide is reacted with various boronic acids to introduce diverse aryl and heteroaryl groups onto the phenyl ring. nih.gov This approach allows for the exploration of a broad chemical space to identify substitutions that enhance target binding.

Another key strategy is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. For instance, replacing a metabolically labile group with a more stable one can enhance a compound's half-life. The successful replacement of a furanone ring with the more stable furan-2-carboxamide core is an example of this strategy in action. nih.govresearchgate.netnih.gov

Furthermore, structural extension or modification of the core scaffold can lead to interactions with additional pockets or residues within the target site, thereby increasing affinity and selectivity. This could involve, for example, attaching different linkers or functional groups to the furan or phenyl rings to probe the topology of the binding site. researchgate.netresearchgate.net Computational methods, such as molecular docking, are often employed to guide these design strategies by predicting how new analogs will bind to the target protein, thus prioritizing the synthesis of the most promising compounds. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for N-(4-fluorophenyl)furan-2-carboxamide Scaffolds

While existing research has illuminated the potential of furan-2-carboxamide derivatives against a range of biological targets, the exploration of novel therapeutic applications remains a fertile ground for investigation. The structural versatility of the this compound core suggests that its derivatives could interact with a wider array of biological macromolecules than currently known.

Future research should focus on screening libraries of these compounds against diverse panels of biological targets. This could include enzymes, receptors, and protein-protein interactions implicated in diseases currently lacking effective treatments. For instance, their potential as modulators of epigenetic targets, such as histone deacetylases or methyltransferases, could be investigated. Furthermore, exploring their activity against emerging infectious disease targets, including viral proteases or bacterial quorum sensing pathways, represents a critical area of research. nih.govresearchgate.netnih.gov A diversity-oriented synthesis approach could generate a wide range of analogs for such screening campaigns. nih.gov

Recent studies have highlighted the antibiofilm activity of furan-2-carboxamides against Pseudomonas aeruginosa, suggesting the LasR protein as a plausible target. nih.govresearchgate.netnih.gov This opens the door to investigating other quorum sensing systems in various pathogenic bacteria. Moreover, the known anticancer and antimicrobial activities of furan (B31954) derivatives warrant a broader investigation into their specific molecular mechanisms of action to identify novel and more selective biological targets. benthamdirect.commdpi.comontosight.ai

| Therapeutic Area | Potential Biological Targets | Rationale/Supporting Evidence |

|---|---|---|

| Infectious Diseases | Bacterial Quorum Sensing Systems (e.g., LasR) nih.govresearchgate.netnih.gov, Viral Proteases (e.g., SARS-CoV-2 Mpro) nih.gov, Fungal Enzymes | Demonstrated antibiofilm activity and inhibition of virulence factors. nih.govresearchgate.netnih.gov Furan-based scaffolds have shown potential as viral protease inhibitors. nih.gov |

| Oncology | Epigenetic Modulators (HDACs, HMTs), Kinases, Protein-Protein Interactions (e.g., p53-MDM2) | Furan derivatives have shown antiproliferative activity against various cancer cell lines. ontosight.ainih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine receptors | Anti-inflammatory properties have been reported for furan-2-carboxamide derivatives. ontosight.ai |

| Cardiovascular Diseases | Urotensin-II receptor | 5-Aryl-furan-2-carboxamide derivatives have been identified as potent antagonists. nih.govmdpi.com |

Integration of Advanced Computational Approaches in Design and Optimization

The rational design of novel this compound analogs can be significantly accelerated and refined through the integration of advanced computational methodologies. forumias.com In silico techniques such as molecular docking, quantum chemical calculations, and molecular dynamics simulations can provide profound insights into the molecular interactions between these compounds and their biological targets. semanticscholar.orgresearchgate.netnih.gov

Future efforts should leverage these computational tools to predict the binding affinities and modes of interaction of novel derivatives, thereby guiding synthetic efforts towards more potent and selective compounds. unifi.it For instance, molecular docking can be used to screen virtual libraries of furan-2-carboxamide derivatives against the three-dimensional structures of target proteins. nih.gov This can help in prioritizing compounds for synthesis and biological evaluation.

Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic properties of these molecules, which are crucial for their reactivity and interaction with biological systems. semanticscholar.orgresearchgate.net The use of these computational approaches can lead to a more efficient drug discovery process, reducing the time and resources required to identify promising lead candidates. forumias.com

| Computational Approach | Application in this compound Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of analogs to biological targets. nih.govnih.gov | Identification of key structural features for optimal interaction and prioritization of synthetic targets. |

| Quantum Chemical Calculations (e.g., DFT) | Elucidation of electronic properties, reactivity, and stability. semanticscholar.orgresearchgate.net | Understanding the electronic basis of biological activity and guiding the design of molecules with improved properties. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-protein complexes over time. | Assessment of the stability of binding interactions and identification of key residues for interaction. |

| In Silico ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity properties. | Early-stage identification of compounds with favorable pharmacokinetic and safety profiles. |

Development of Innovative Synthetic Methodologies for Analogs

The exploration of the chemical space around the this compound scaffold necessitates the development of innovative and efficient synthetic methodologies. benthamdirect.comresearcher.liferesearchgate.net While classical methods for amide bond formation are well-established, future research should focus on creating more diverse and complex analogs through novel synthetic strategies.

This includes the development of new catalytic systems for the functionalization of the furan ring, allowing for the introduction of a wider range of substituents. chim.itresearchgate.net For example, transition-metal-catalyzed cross-coupling reactions can be further explored to introduce various aryl and heteroaryl groups at different positions of the furan moiety. nih.gov Additionally, the development of stereoselective synthetic routes will be crucial for accessing chiral furan derivatives, which may exhibit enhanced biological activity and selectivity. benthamdirect.comresearcher.liferesearchgate.net

Furthermore, diversity-oriented synthesis (DOS) strategies can be employed to rapidly generate libraries of structurally diverse furan-2-carboxamides. nih.gov This approach, combined with high-throughput screening, can accelerate the discovery of new bioactive compounds. The use of greener and more sustainable synthetic methods, such as flow chemistry and biocatalysis, should also be a focus of future research.

Interdisciplinary Research Integrating Chemical Biology and Material Science Applications

The unique chemical and physical properties of the furan ring open up possibilities for the application of this compound derivatives beyond medicinal chemistry. ijsrst.com Interdisciplinary research that integrates chemical biology and material science could lead to the development of novel functional materials and tools.

In the realm of chemical biology, furan-2-carboxamide derivatives could be functionalized with fluorescent probes or affinity tags to be used as chemical tools for studying biological processes. For example, they could be used to visualize and track specific enzymes or receptors within living cells.